molecular formula C14H13FN2OS2 B2862373 3-(4-fluorophenyl)-6-methyl-2-(methylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 851410-84-9

3-(4-fluorophenyl)-6-methyl-2-(methylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Katalognummer B2862373
CAS-Nummer: 851410-84-9
Molekulargewicht: 308.39
InChI-Schlüssel: VRPFAYBRBKYONT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “3-(4-fluorophenyl)-6-methyl-2-(methylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one” is a complex organic molecule that contains several functional groups and rings . It belongs to the class of compounds known as pyrimidines, which are aromatic heterocyclic compounds similar to pyridine but with two nitrogen atoms at positions 1 and 3 of the six-member ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrimidine ring fused with a thiophene ring, a fluorophenyl group attached at the 3-position, a methyl group at the 6-position, and a methylthio group at the 2-position . The presence of these different groups would likely confer unique chemical properties to the compound .

Wissenschaftliche Forschungsanwendungen

Oncology: Dual Mer/c-Met Kinase Inhibition

This compound has been evaluated as a potent dual inhibitor of Mer and c-Met kinases . These kinases are often overexpressed in various tumors and are considered ideal targets for antitumor drugs. The compound exhibited strong inhibitory activity against these kinases, suggesting its potential use in cancer treatment.

Pharmacokinetics: Liver Microsomal Stability

The compound demonstrated exceptional liver microsomal stability in vitro, with a half-life of 53.1 minutes in human liver microsome . This indicates its potential for good pharmacokinetic properties in drug development.

Cell Proliferation: Antiproliferative Activities

It has shown antiproliferative activities on HepG2, MDA-MB-231, and HCT116 cancer cells . This suggests its application in the study of cell proliferation and as a lead compound in the development of anticancer drugs.

Safety Profiling: hERG Testing

The compound has a favorable safety profile, as indicated by hERG testing . This is crucial for the development of safe pharmaceutical agents.

Chemotherapy: Dose-Dependent Cytotoxicity

It exhibited dose-dependent cytotoxicity and hindered the migration of HCT116 cancer cells, which could be explored in the design of chemotherapy agents .

Anti-Fibrotic Activities

While not directly related to the compound , similar pyrimidine derivatives have shown anti-fibrotic activities . This opens up the possibility of this compound being modified to serve as an anti-fibrotic agent.

Medicinal Chemistry: Synthesis of Derivatives

The structural flexibility of this compound allows for the synthesis of various derivatives, which can be screened for a wide range of biological activities .

Targeted Therapy: Development of Invasive and Metastatic Phenotypes

Overexpression of c-Met kinase has been linked to the development of invasive and metastatic phenotypes in cancers such as NSCLC, hepatocellular carcinoma (HCC), and gastric cancer (GC) . The compound’s inhibitory effect on c-Met suggests its potential use in targeted therapy for these conditions.

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact physical and chemical properties, as well as how it interacts with biological systems . As with any chemical, appropriate safety precautions should be taken when handling it .

Zukünftige Richtungen

Future research on this compound could involve further exploration of its synthesis, investigation of its physical and chemical properties, and study of its potential biological or pharmacological activity . Given its complex structure and the presence of several functional groups, it could be a promising candidate for further study in medicinal chemistry or drug discovery .

Eigenschaften

IUPAC Name

3-(4-fluorophenyl)-6-methyl-2-methylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2OS2/c1-8-7-11-12(20-8)13(18)17(14(16-11)19-2)10-5-3-9(15)4-6-10/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRPFAYBRBKYONT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(S1)C(=O)N(C(=N2)SC)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-fluorophenyl)-6-methyl-2-(methylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.